molecular formula C6H6O4 B8269738 1,2,3,4-Benzenetetrol CAS No. 642-96-6

1,2,3,4-Benzenetetrol

Cat. No.: B8269738
CAS No.: 642-96-6
M. Wt: 142.11 g/mol
InChI Key: VERMEZLHWFHDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene-1,2,3,4-tetrol is a benzenetriol.
1,2,3,4-Benzenetetrol is a natural product found in Podocarpus fasciculus and Mangifera indica with data available.

Properties

CAS No.

642-96-6

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

benzene-1,2,3,4-tetrol

InChI

InChI=1S/C6H6O4/c7-3-1-2-4(8)6(10)5(3)9/h1-2,7-10H

InChI Key

VERMEZLHWFHDLK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1O)O)O)O

Canonical SMILES

C1=CC(=C(C(=C1O)O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of myo-2-inosose (11.0 g, 61.2 mmol) in 310 mL of degassed 0.5 M H2SO4 was refluxed under Ar. After 9 h, the solution was cooled to 4° C. and then adjusted to pH 4 by addition of saturated aqueous NaHCO3. Concentration of the reaction solution to 100 mL was followed by continuous liquid-liquid extraction for 18 h using t-butyl methyl ether (500 mL). Upon concentration of the organic layer to 100 mL, a precipitate formed which was filtered, washed with cold hexanes, and dried to afford 1 (4.72 g, 54%) as a tan powder. Addition of hexanes (300 mL) to the filtrate followed by filtering, washing, and drying of the resulting precipitate afforded additional 1 (1.08 g, 12%). mp 162-164° C. 1H NMR (d6-acetone): δ7.24 (s, 4 H), 6.20 (s, 2 H). 13C NMR (d6-acetone): δ139.7, 134.7, 106.2. Anal. Calcd for C6H6O4: C, 50.71; H, 4.23. Found: C, 50.63; H, 4.32. HRMS (FAB) calcd for C6H6O4 (M+H+): 142.0266. Found: 142.0268.
Name
myo-2-inosose
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Benzenetetrol
Reactant of Route 2
1,2,3,4-Benzenetetrol
Reactant of Route 3
1,2,3,4-Benzenetetrol
Reactant of Route 4
1,2,3,4-Benzenetetrol
Reactant of Route 5
1,2,3,4-Benzenetetrol
Reactant of Route 6
1,2,3,4-Benzenetetrol

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